An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzoic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in the field of medicinal chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom, and a methylsulfonyl group, offers a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted cancer therapies. As a key intermediate, understanding the nuances of this compound is essential for researchers and drug development professionals seeking to design and synthesize novel therapeutic agents.
Physicochemical Properties and Characterization
3-Bromo-4-(methylsulfonyl)benzoic acid is a solid at room temperature with the chemical formula C₈H₇BrO₄S and a molecular weight of approximately 279.11 g/mol .[1][2] A thorough understanding of its physicochemical properties is fundamental to its effective use in synthesis and drug design.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 39058-84-9 | [1][2] |
| Molecular Formula | C₈H₇BrO₄S | [1][2] |
| Molecular Weight | 279.11 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | |
| pKa | Not available |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3-Bromo-4-(methylsulfonyl)benzoic acid. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons, and the methyl carbon of the sulfonyl group.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong, sharp absorption peak around 1700 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Additionally, characteristic peaks for the S=O stretching of the sulfonyl group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.[3]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and/or [M-H]⁻. A characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[4]
Synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid
The synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid can be approached through several routes, typically starting from more readily available precursors. A common strategy involves the oxidation of the corresponding methylthio or methyl-substituted precursor.
Illustrative Synthetic Pathway
A plausible and efficient synthetic route involves a two-step process starting from 3-bromo-4-methylbenzoic acid. This pathway leverages a benzylic bromination followed by substitution and oxidation.
Caption: A plausible synthetic pathway for 3-Bromo-4-(methylsulfonyl)benzoic acid.
Experimental Protocol: Oxidation of 3-bromo-4-(methylthio)benzoic acid (Conceptual)
This protocol describes a conceptual method for the oxidation of the methylthio intermediate to the final methylsulfonyl product.
Materials:
-
3-Bromo-4-(methylthio)benzoic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-(methylthio)benzoic acid in a suitable solvent such as acetic acid.
-
Oxidation: Cool the solution in an ice bath and slowly add an excess of hydrogen peroxide (30% aqueous solution) dropwise. The reaction is exothermic and the temperature should be maintained below 20°C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-Bromo-4-(methylsulfonyl)benzoic acid.
Applications in Drug Development
The strategic placement of the bromo, methylsulfonyl, and carboxylic acid functionalities makes 3-Bromo-4-(methylsulfonyl)benzoic acid a highly valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the realm of oncology.
Role as a Precursor for BRAF Kinase Inhibitors
One of the most significant applications of 3-Bromo-4-(methylsulfonyl)benzoic acid is in the synthesis of BRAF kinase inhibitors. Mutations in the BRAF gene are implicated in a variety of cancers, most notably melanoma.[5][6] Small molecule inhibitors that target the mutated BRAF protein have shown significant clinical efficacy.
Dabrafenib: A Case Study
Dabrafenib (Tafinlar®) is a potent and selective inhibitor of the BRAF V600E mutant kinase and is approved for the treatment of metastatic melanoma.[7] The synthesis of Dabrafenib utilizes key building blocks that can be derived from or are structurally related to 3-Bromo-4-(methylsulfonyl)benzoic acid. The methylsulfonyl group, in particular, is a common feature in many kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
Caption: The central role of 3-Bromo-4-(methylsulfonyl)benzoic acid in the synthesis of BRAF kinase inhibitors.
The synthesis of Dabrafenib involves a multi-step sequence where the core structure is assembled through a series of coupling reactions.[7] While the exact commercial synthesis of Dabrafenib may vary, the structural motifs present in 3-Bromo-4-(methylsulfonyl)benzoic acid are representative of the key fragments required for the final drug molecule. The carboxylic acid can be converted to an amide, a common functional group in kinase inhibitors, while the bromine atom provides a handle for cross-coupling reactions to introduce other aromatic or heteroaromatic moieties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4-(methylsulfonyl)benzoic acid. It is intended for research and industrial use only.[1]
GHS Hazard Information
While a complete GHS classification is not consistently available, related compounds such as 3-bromobenzoic acid and other substituted benzoic acids are known to cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle 3-Bromo-4-(methylsulfonyl)benzoic acid with appropriate personal protective equipment.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical waste in accordance with local, state, and federal regulations.
First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
In all cases of exposure, it is advisable to consult a physician and have the Safety Data Sheet (SDS) available.
Conclusion
3-Bromo-4-(methylsulfonyl)benzoic acid is a strategically important building block for the synthesis of complex organic molecules, with a pronounced impact on the development of novel pharmaceuticals. Its utility is particularly evident in the synthesis of targeted therapies for cancer, such as BRAF kinase inhibitors. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for medicinal chemists and drug development professionals aiming to leverage this versatile intermediate in their research endeavors. As the demand for more effective and selective therapeutics continues to grow, the importance of key intermediates like 3-Bromo-4-(methylsulfonyl)benzoic acid in enabling the synthesis of next-generation drugs is set to increase.
References
-
3-Bromo-4-methylbenzoic acid. PubChem. Available at: [Link]
- Method for producing 3-bromomethylbenzoic acids. Google Patents.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Available at: [Link]
-
Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]
-
Dabrafenib mesylate, GSK 2118436. New Drug Approvals. Available at: [Link]
-
3-Bromo-4-methyl-benzoic acid. SpectraBase. Available at: [Link]
-
Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]
-
3-bromo-4-methanesulfonylbenzoic acid. PubChemLite. Available at: [Link]
-
Chemical route to the synthesis of dabrafenib. ResearchGate. Available at: [Link]
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Google Patents.
-
Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. Available at: [Link]
-
Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
-
1H and 13C NMR characteristics of β-blockers. ResearchGate. Available at: [Link]
-
3-Bromo-benzoic acid - FTIR Spectrum. SpectraBase. Available at: [Link]
-
1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Available at: [Link]
-
Benzoic acid, 4-bromo-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
- Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. Available at: [Link]
-
Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
